molecular formula C15H18N4O B6576492 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine CAS No. 1092277-72-9

2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine

Cat. No. B6576492
CAS RN: 1092277-72-9
M. Wt: 270.33 g/mol
InChI Key: UHJKDNARJCVJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine (MPP) is a synthetic compound that has been studied extensively for its potential applications in a variety of fields. MPP has been used in the synthesis of various pharmaceuticals and as a reagent in laboratory experiments. It has also been investigated for its biochemical and physiological effects.

Scientific Research Applications

2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine has been investigated for its potential applications in the pharmaceutical, medical, and biotechnology industries. In the pharmaceutical industry, 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine has been studied for its potential as a drug precursor and as a reagent for the synthesis of other drugs. In the medical field, 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine has been studied for its potential as an anti-inflammatory agent, an antioxidant, and an anticancer agent. In the biotechnology field, 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine has been studied for its potential as an enzyme inhibitor and as a reagent for the synthesis of other compounds.

Mechanism of Action

Target of Action

The primary target of 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor .

Mode of Action

2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . It also acts as an antagonist of the α2-adrenergic receptor, meaning it blocks the action of adrenaline on these receptors .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . By blocking the α2-adrenergic receptor, this compound can affect the noradrenergic neurotransmission system .

Pharmacokinetics

Piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The inhibition of AChE and the antagonistic action on the α2-adrenergic receptor can lead to various molecular and cellular effects. For instance, the increase in ACh concentration can enhance cognitive functions . The antagonistic action on the α2-adrenergic receptor can affect the functioning of the noradrenergic neurotransmission system .

Advantages and Limitations for Lab Experiments

2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it can be used in a variety of reactions and can be used to synthesize a variety of compounds. However, 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine also has several limitations for use in laboratory experiments. It is relatively expensive to synthesize and is not very soluble in water. In addition, it is not very stable in the presence of light or oxygen.

Future Directions

There are several potential future directions for the use of 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine. One potential direction is the use of 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine as a drug precursor. Another potential direction is the use of 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine as an enzyme inhibitor. In addition, 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine could be used in the synthesis of other compounds, such as peptides, carbohydrates, and nucleic acids. Finally, 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine could be used in the development of new drugs and therapeutics.

Synthesis Methods

2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine can be synthesized by a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. In the Biginelli reaction, 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine is produced by the condensation of an aldehyde, an acid, and a urea. In the Ugi reaction, 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine is produced by the condensation of an aldehyde, an amine, and an isocyanide. In the Passerini reaction, 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine is produced by the condensation of an aldehyde, an acid, and an amine.

properties

IUPAC Name

2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-17-14(19-9-7-16-8-10-19)11-15(18-12)20-13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJKDNARJCVJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine

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